An In-depth Technical Guide to the Binding Affinity of Inhibitors to Keap1
An In-depth Technical Guide to the Binding Affinity of Inhibitors to Keap1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a specific molecule designated "Keap1-Nrf2-IN-3" does not have publicly available binding affinity data. This guide will provide a comprehensive overview of the binding affinity of representative small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) and the methodologies used to determine these values.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process keeps intracellular Nrf2 levels low.[1]
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes.[1]
Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic kidney disease, neurodegenerative disorders, and inflammatory conditions. These inhibitors function by competitively binding to the Nrf2 binding pocket on the Kelch domain of Keap1, thereby preventing Nrf2 ubiquitination and promoting its stabilization and activity.
Quantitative Binding Affinity of Keap1-Nrf2 Inhibitors
The potency of Keap1-Nrf2 inhibitors is typically quantified by their binding affinity to the Keap1 protein. The most common metrics are the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following table summarizes publicly available binding affinity data for a selection of representative Keap1-Nrf2 PPI inhibitors.
| Compound/Peptide | Assay Type | Binding Affinity | Reference |
| Small Molecules | |||
| Compound 1 | 2D-FIDA | IC50 = 2.7 µM | [2] |
| Compound 2 | FP | IC50 = 3.0 µM | [2] |
| CPUY192018 | - | Kd = 3.59 nM | [3] |
| Compound 12d | FP | IC50 = 64.5 nM | [4] |
| Compound 12d | TR-FRET | IC50 = 14.2 nM | [4] |
| Peptides | |||
| Nrf2-derived peptide (GDEETGE) | - | Kd = 4.3 µM | [5][6] |
| Cyclic Heptapeptide | - | Kd = 20 nM | [5][6] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to measure the binding affinity of small molecule inhibitors to Keap1. The most common are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay
The FP assay is a widely used method for monitoring binding events in solution. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of the Keap1-Nrf2 interaction, a fluorescently labeled Nrf2 peptide is used as a probe. When unbound, the small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.
Detailed Methodology:
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Reagent Preparation:
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Prepare a stock solution of purified recombinant human Keap1 Kelch domain protein in an appropriate assay buffer (e.g., HEPES buffer).
-
Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9mer Nrf2 peptide).[4][7]
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer. A typical starting concentration is 100 µM.[8]
-
-
Assay Setup:
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The assay is typically performed in black, non-binding surface 384-well plates.[8]
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To each well, add the following components in order:
-
Include control wells:
-
Minimum polarization (Pmin): Wells containing only the fluorescent peptide and buffer.
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Maximum polarization (Pmax): Wells containing the fluorescent peptide, Keap1 protein, and vehicle control.[8]
-
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[8]
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
-
Data Analysis:
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The percentage of inhibition is calculated for each inhibitor concentration using the following equation: % Inhibition = 1 - [(Pobs - Pmin) / (Pmax - Pmin)] where Pobs is the observed polarization in the presence of the inhibitor.[8]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous fluorescence-based assay that is well-suited for high-throughput screening. It relies on the transfer of energy from a long-lifetime donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. For the Keap1-Nrf2 interaction, the Keap1 protein is typically labeled with a donor (e.g., a terbium cryptate-labeled anti-His antibody that binds to a His-tagged Keap1), and a synthetic Nrf2 peptide is labeled with an acceptor (e.g., FITC).[4][7][9] When the two proteins interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of His-tagged Keap1 protein, a fluorescently labeled Nrf2 peptide (acceptor), and a terbium-labeled anti-His antibody (donor) in an appropriate assay buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Setup:
-
In a suitable microplate, add the test inhibitor, His-tagged Keap1, and the labeled Nrf2 peptide.
-
Incubate to allow for binding.
-
Add the terbium-labeled anti-His antibody.
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time (the signal is often stable for several hours) to allow for the binding of the antibody to the tagged protein.[7]
-
Measure the time-resolved fluorescence signal at two wavelengths (the donor emission and the acceptor emission) using a compatible plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
-
Calculate the percent inhibition based on the signal from control wells (with and without Keap1-Nrf2 interaction).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The Z' factor, a measure of assay quality, is often calculated to ensure suitability for high-throughput screening. A Z' factor of 0.82 has been reported for this assay, indicating excellent performance.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11] In a typical ITC experiment, a solution of the inhibitor is titrated into a solution of the Keap1 protein, and the heat released or absorbed is measured.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of purified Keap1 protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
Experimental Setup:
-
Load the Keap1 protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
The experiment is conducted at a constant temperature.
-
-
Titration:
-
A series of small, precise injections of the inhibitor solution are made into the sample cell.
-
After each injection, the heat change is measured and integrated over time to give the total heat exchanged for that injection.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Keap1-Nrf2 Signaling Pathway and Inhibition
Caption: Keap1-Nrf2 signaling pathway and mechanism of inhibition.
Experimental Workflow for Binding Affinity Determination
Caption: General workflow for determining inhibitor binding affinity.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
